molecular formula C7H5N3O B3039431 3-(1,2,4-Oxadiazol-3-yl)pyridine CAS No. 10550-16-0

3-(1,2,4-Oxadiazol-3-yl)pyridine

Cat. No.: B3039431
CAS No.: 10550-16-0
M. Wt: 147.13 g/mol
InChI Key: LNWPAUJTTQZVKC-UHFFFAOYSA-N
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Description

3-(1,2,4-Oxadiazol-3-yl)pyridine is a heterocyclic compound that features a pyridine ring fused with an oxadiazole ring. The oxadiazole ring is a five-membered ring containing one oxygen and two nitrogen atoms.

Mechanism of Action

Target of Action

The primary targets of 3-(1,2,4-Oxadiazol-3-yl)pyridine are various bacterial and fungal strains. The compound has shown promising antibacterial activity against E. coli and P. aeruginosa bacterial strains . It also demonstrated effectiveness against C. albicans and A. clavatus fungal strains . These organisms are responsible for a variety of infections in humans, and the compound’s ability to inhibit their growth suggests its potential as an antimicrobial agent.

Mode of Action

For instance, some 1,3,4-oxadiazole derivatives have been found to inhibit COX-1 and COX-2 enzymes , which play a crucial role in inflammation and pain.

Result of Action

The result of the action of this compound is the inhibition of growth in targeted bacterial and fungal strains . This leads to a decrease in the number of these organisms, thereby reducing the severity of the infections they cause. The compound’s antimicrobial activity suggests its potential use in the treatment of various infectious diseases.

Biochemical Analysis

Biochemical Properties

3-(1,2,4-Oxadiazol-3-yl)pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of certain bacterial enzymes, thereby exhibiting potent antibacterial properties . Additionally, this compound interacts with proteins involved in cell signaling pathways, modulating their activity and affecting cellular responses . The nature of these interactions often involves binding to the active sites of enzymes or forming complexes with proteins, leading to changes in their conformation and function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can activate or inhibit specific signaling pathways, leading to altered cellular responses such as proliferation, apoptosis, or differentiation . Furthermore, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcription of target genes . These effects on cellular processes highlight the potential of this compound as a therapeutic agent.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, this compound can bind to the active sites of enzymes, inhibiting their catalytic activity and thereby disrupting metabolic pathways . Additionally, this compound can interact with DNA or RNA, affecting the transcription and translation processes and leading to changes in gene expression . These molecular interactions underpin the diverse biological activities of this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound exhibits good stability under various conditions, with minimal degradation over extended periods . Long-term exposure to this compound can lead to cumulative effects on cellular function, such as alterations in cell viability, proliferation, and differentiation . These temporal effects highlight the importance of considering the duration of exposure when evaluating the biological activity of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit beneficial effects, such as antimicrobial and anti-inflammatory activities . At higher doses, this compound can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects underscore the importance of determining the optimal therapeutic dose of this compound to maximize its therapeutic potential while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . Additionally, this compound can affect metabolic flux by modulating the activity of key enzymes involved in metabolic pathways . These interactions can lead to changes in metabolite levels, influencing cellular metabolism and overall physiological function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, facilitating its uptake and distribution within cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . These transport and distribution mechanisms play a crucial role in determining the bioavailability and efficacy of this compound.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound can be localized to the nucleus, where it interacts with DNA or transcription factors to regulate gene expression . Alternatively, it can be directed to the mitochondria, influencing mitochondrial function and cellular metabolism . The subcellular localization of this compound is therefore essential for its biological activity and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,2,4-oxadiazol-3-yl)pyridine typically involves the cyclization of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid. One common method includes the O-acylation of an amidoxime followed by cyclocondensation in the presence of a base such as potassium hydroxide (KOH) or tetra-n-butylammonium fluoride (TBAF) in a suitable solvent like tetrahydrofuran (THF) at room temperature .

Industrial Production Methods

Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis techniques. These methods often involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-(1,2,4-Oxadiazol-3-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted pyridine or oxadiazole derivatives .

Scientific Research Applications

3-(1,2,4-Oxadiazol-3-yl)pyridine has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,2,4-Oxadiazol-3-yl)pyridine is unique due to its specific arrangement of nitrogen and oxygen atoms in the oxadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in drug discovery and materials science .

Properties

IUPAC Name

3-pyridin-3-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O/c1-2-6(4-8-3-1)7-9-5-11-10-7/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNWPAUJTTQZVKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NOC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201301558
Record name 3-(1,2,4-Oxadiazol-3-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201301558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10550-16-0
Record name 3-(1,2,4-Oxadiazol-3-yl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10550-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1,2,4-Oxadiazol-3-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201301558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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